molecular formula C11H8FNO2S B2395705 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid CAS No. 1184917-64-3

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid

Cat. No.: B2395705
CAS No.: 1184917-64-3
M. Wt: 237.25
InChI Key: GITCHLVBEMEQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a fluorophenyl group, and a carboxylic acid group

Mechanism of Action

Target of Action

The primary targets of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Future studies should focus on identifying these targets and investigating the downstream effects on cellular pathways.

Pharmacokinetics

The compound’s predicted boiling point is 4857±450 °C , and its density is 1.453±0.06 g/cm3 , which may influence its absorption and distribution in the body. The compound’s pKa is predicted to be 3.97±0.10 , which could affect its solubility and therefore its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other molecules can affect the compound’s efficacy and the rate at which it is metabolized and excreted from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is unique due to the combination of its substituents, which can confer specific electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

3-amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-7-3-1-2-6(4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITCHLVBEMEQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(S2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.